![molecular formula C13H14ClNO3 B7682641 [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate, also known as MOC-31, is a synthetic compound that has gained significant attention in the field of scientific research. It was first synthesized in the 1980s as a potential anti-cancer agent and has since been studied extensively for its various biochemical and physiological effects.
作用機序
The mechanism of action of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of a cell surface antigen known as EpCAM (epithelial cell adhesion molecule). EpCAM is overexpressed in many types of cancer cells and is involved in cell proliferation and survival. By inhibiting EpCAM, [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate can disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been studied for its potential use in targeted drug delivery, as it can bind specifically to EpCAM-expressing cells.
実験室実験の利点と制限
One major advantage of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize and purify, which makes it accessible for laboratory use. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. In addition, its use in diagnostic imaging may be limited by its relatively short half-life.
将来の方向性
There are several future directions for research on [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. One area of interest is its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective EpCAM inhibitors based on the structure of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. Finally, further research is needed to fully understand the mechanism of action of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate and its potential use in diagnostic imaging.
合成法
The synthesis of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate involves several steps, starting with the reaction of 4-chlorobenzyl cyanide with ethyl diazoacetate to form 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid ethyl ester. This compound is then reacted with methylamine to form [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. The final product is obtained after several purification steps.
科学的研究の応用
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. It has also been studied for its potential use in diagnostic imaging and as a tool for cancer cell identification.
特性
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-15-11(16)8-18-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUSOQKYHPDZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(=O)C1(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
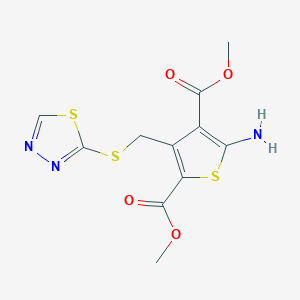
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
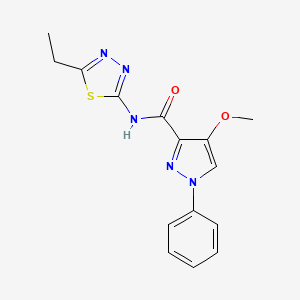
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
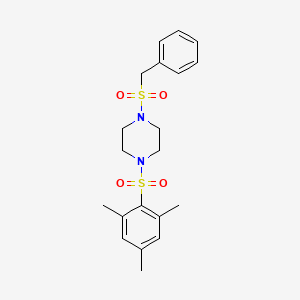
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
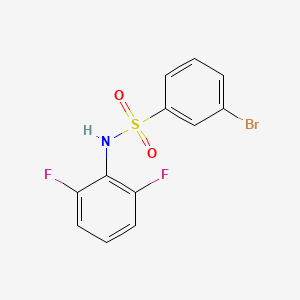
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
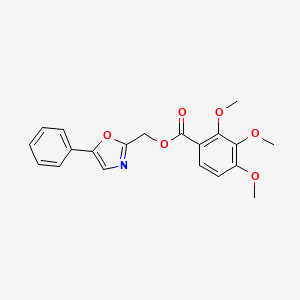
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)